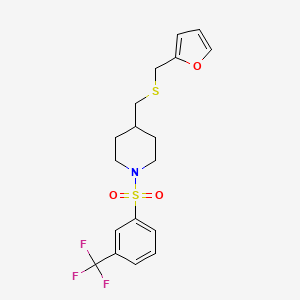
4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine" is a structurally complex molecule that incorporates several functional groups and heterocyclic systems. It is related to various piperidine derivatives that have been studied for their potential biological activities, including antimicrobial, fungicidal, and receptor antagonist properties .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions, including the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation . Other methods include the Mannich reaction with triazole Schiff bases and various piperazine derivatives . The synthesis of similar compounds has been optimized for efficiency and yield, indicating that the synthesis of the compound may also be amenable to such optimizations .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized using techniques such as 1H-NMR, IR, and elemental analysis . These methods provide detailed information about the functional groups present and the overall molecular architecture. The presence of a trifluoromethyl group and a furan moiety in the compound suggests potential bioactivity, as these groups are often seen in pharmacologically active molecules .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including the formation of glycosyl triflates when treated with 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride . The reactivity of such compounds with organic azides has also been explored, leading to the formation of sulfon(cyan)amides . These reactions demonstrate the versatility of piperidine derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting points, and bioavailability, are crucial for their potential application as pharmaceuticals . For instance, bioavailability can be introduced by modifying the molecular structure to improve stability toward liver microsomes . The presence of a furan moiety and a sulfonamide group can influence the antimicrobial activity of these compounds . Additionally, the development of sensitive and selective methods for the determination of piperidinium derivatives in solutions indicates the importance of analytical techniques in the quality control of such compounds .
Safety And Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific toxicity data, it’s difficult to predict the potential hazards associated with this compound.
Direcciones Futuras
Further studies could be conducted to determine the physical and chemical properties of this compound, as well as its potential biological activity. Its synthesis route could also be optimized for potential industrial production.
Please note that this is a general analysis based on the functional groups present in the compound. For a more accurate and detailed analysis, specific studies and experiments would need to be conducted. Always follow appropriate safety guidelines when handling chemical compounds.
Propiedades
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3S2/c19-18(20,21)15-3-1-5-17(11-15)27(23,24)22-8-6-14(7-9-22)12-26-13-16-4-2-10-25-16/h1-5,10-11,14H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCPLKWBWKMAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B3001217.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3001220.png)
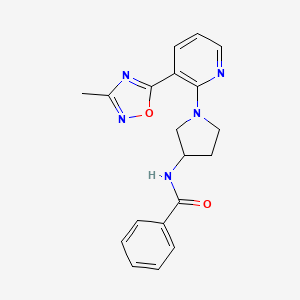
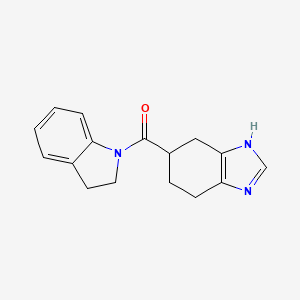
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)
![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)
![(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide](/img/structure/B3001228.png)
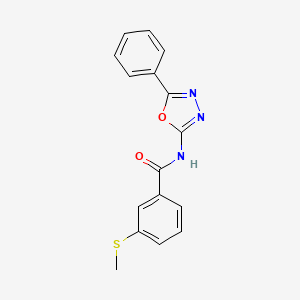
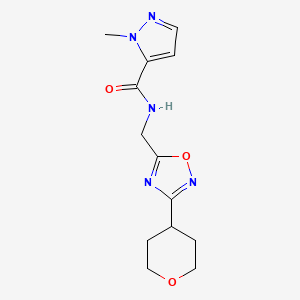
![3-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B3001235.png)
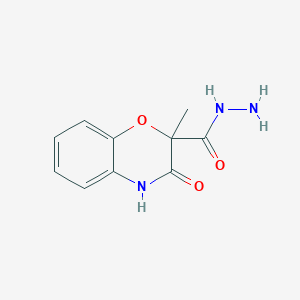
![N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B3001238.png)
![N-(benzo[d]thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B3001239.png)